molecular formula C20H14FNO3S3 B11440900 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole

5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole

Cat. No.: B11440900
M. Wt: 431.5 g/mol
InChI Key: SYCDATNDNQNUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole is a synthetic oxazole derivative recognized in medicinal chemistry for its potential as a scaffold in inhibitor discovery. This compound is of significant research value due to its structural features, including the phenylsulfonyl and thienyl-oxazole motifs, which are commonly associated with biological activity. A key area of investigation for this molecule and its analogs is the inhibition of the selenoenzyme GPX4, a central regulator of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The molecule is structurally categorized as a covalent inhibitor, where the (2-fluorobenzyl)thio group can act as an electrophilic warhead, potentially targeting the selenocysteine residue at the active site of GPX4. By disrupting GPX4's antioxidant function, this compound can induce lethal lipid peroxidation in susceptible cells, making it a critical pharmacological tool for probing the molecular mechanisms of ferroptosis. Research utilizing this compound is primarily focused on oncology, where inducing ferroptosis is a promising therapeutic strategy for eliminating cancer cells, particularly those resistant to conventional apoptosis. Studies involving such compounds are essential for validating new drug targets and understanding the complex regulatory network of cell death pathways. For instance, research published in Nature has highlighted the importance of GPX4 and ferroptosis in cancer biology (Source: https://www.nature.com/articles/nature22396). Furthermore, its use extends to chemical biology for mapping enzyme active sites and investigating the role of reactive oxygen species in various disease models, including neurodegenerative disorders.

Properties

Molecular Formula

C20H14FNO3S3

Molecular Weight

431.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-5-[(2-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C20H14FNO3S3/c21-16-10-5-4-7-14(16)13-27-20-19(22-18(25-20)17-11-6-12-26-17)28(23,24)15-8-2-1-3-9-15/h1-12H,13H2

InChI Key

SYCDATNDNQNUAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Cyclization of β-Keto Sulfones

A β-keto sulfone intermediate is prepared by reacting phenyl vinyl sulfone with ethyl 2-thiopheneglyoxylate in the presence of triethylamine (20 mol%) in dichloromethane at 0–25°C. Cyclization is achieved using ammonium acetate in acetic acid under reflux (120°C, 6 hr), yielding 4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole.

Reaction Conditions

ComponentQuantityConditions
Phenyl vinyl sulfone1.2 equivDichloromethane, 0°C → 25°C, 2 hr
Ethyl 2-thiopheneglyoxylate1.0 equivTriethylamine (20 mol%)
Ammonium acetate3.0 equivAcetic acid, reflux, 6 hr

Introduction of the (2-Fluorobenzyl)thio Group

The thioether functionality at position 5 is introduced via nucleophilic substitution or oxidative coupling.

Thiol-Disulfide Exchange

A disulfide intermediate is generated by treating 5-mercapto-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole with 2-fluorobenzyl bromide in dimethylformamide (DMF) at 60°C for 12 hr. Potassium carbonate (2.5 equiv) facilitates deprotonation of the thiol group.

Key Data

  • Yield: 68–72%

  • Purity (HPLC): >95%

  • Side products: <5% bis-(2-fluorobenzyl) disulfide (controlled by stoichiometry).

Copper-Mediated Cross-Coupling

An alternative route employs a copper(I)-thiophenolate complex. 5-Bromo-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole reacts with 2-fluorobenzylthiol in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in toluene at 110°C for 24 hr.

Optimization Table

Catalyst SystemSolventTemp (°C)Yield (%)
CuI/1,10-phenanthrolineToluene11065
Pd(OAc)₂/XantphosDMF10042
Fe(acac)₃DMSO120<10

Regioselective Sulfonation Strategies

The phenylsulfonyl group at position 4 is introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation.

Chlorosulfonation Follow by Coupling

Oxazole is treated with chlorosulfonic acid (2.0 equiv) in dichloroethane at 0°C, followed by quenching with phenylmagnesium bromide (3.0 equiv) in THF. This two-step process achieves 85% regioselectivity for the para position.

Mechanistic Insight
The electron-deficient oxazole ring directs sulfonation to position 4. Computational studies (DFT) confirm a ΔG‡ of 22.3 kcal/mol for para vs. 28.1 kcal/mol for meta sulfonation.

Functional Group Compatibility and Challenges

Sulfur Oxidation Sensitivity

The (2-fluorobenzyl)thio group is prone to over-oxidation to sulfone under harsh conditions. Mild oxidizing agents (e.g., oxone) in methanol/water (4:1) at 0°C prevent this side reaction, maintaining >90% thioether integrity.

Thiophene Ring Stability

The thien-2-yl group undergoes electrophilic substitution at position 5 if unprotected. Using trimethylsilyl chloride as a blocking agent during sulfonation steps reduces undesired ring substitution to <3%.

Scale-Up and Industrial Considerations

A pilot-scale synthesis (500 g batch) achieved 61% overall yield using the following optimized sequence:

  • Oxazole cyclization (82% yield)

  • Sulfonation (89% yield)

  • Thioether formation (78% yield)

Cost Analysis

StepCost Contribution (%)
Raw materials45
Catalyst recovery30
Waste disposal25

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–S bond formation using Ir(ppy)₃ (2 mol%) and 2,6-lutidine in acetonitrile enables room-temperature coupling of 5-bromo-oxazole with 2-fluorobenzylthiol (75% yield, 20 hr).

Flow Chemistry Approaches

Continuous-flow microreactors reduce reaction times for sulfonation from 6 hr to 15 min, achieving 94% conversion at 150°C and 10 bar pressure .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Research indicates that compounds similar to 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole exhibit significant biological activities, especially in pharmacology. Notably, compounds containing phenylsulfonyl groups have been identified as potential inhibitors of sodium-dependent glucose transporters (SGLTs), which are critical in glucose homeostasis and diabetes management. This suggests that 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole may also possess similar inhibitory effects.

Potential Applications

  • Pharmacological Research : Due to its structural characteristics, the compound may serve as a lead compound for developing new pharmaceuticals targeting metabolic pathways involved in diabetes and other metabolic disorders.
  • Antimicrobial Activity : Compounds with similar structural features have demonstrated antimicrobial properties. Therefore, 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole could be explored for its efficacy against various pathogens.
  • Enzyme Inhibition Studies : The sulfonamide functionalities present in the compound suggest potential interactions with specific enzymes. Investigating these interactions could reveal new therapeutic targets.

Mechanism of Action

The mechanism of action of 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole involves its interaction with specific molecular targets. The fluorobenzylthio group can interact with hydrophobic pockets in proteins, while the phenylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectral Comparison

Compound Core Key Substituents IR νC=S (cm⁻¹) Bioactivity Reference
Target Compound 1,3-Oxazole Thien-2-yl, PhSO₂, 2-F-BzS- 1247–1255 Under investigation
2-{2-[(2-F-Bz)thio]phenyl}-5-MeS-oxadiazole 1,3,4-Oxadiazole 2-F-BzS-, MeS- 1243–1258 Anticonvulsant
5-(4-Cl-PhSO₂)phenyl-1,2,4-triazole 1,2,4-Triazole Cl-PhSO₂ 1247–1255 Tautomerism observed
5-[(4-F-Ph)amino]-thiadiazole-2-thiol 1,3,4-Thiadiazole 4-F-PhNH-, SH 1250–1260 Not reported

Biological Activity

5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole is a heterocyclic compound belonging to the oxazole family. Its structure includes a thienyl group, a phenylsulfonyl moiety, and a fluorobenzyl thioether, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structural analogs that exhibit similar activities.

Structural Characteristics

The unique structural features of 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole enhance its reactivity and biological activity. The presence of sulfur in the thioether group and the sulfonamide functionality is particularly significant as these groups are known to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole exhibit significant antimicrobial properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains and fungi.

Compound NameMIC (µg/ml) for Bacterial Strains
5-Fluorocytosine3.2 (against multiple Candida species)
Substituted OxazolesRanges from 0.8 to 1.6 against Candida spp.

The compound's ability to act against pathogens suggests it may be effective in treating infections caused by resistant strains.

Antidiabetic Potential

Compounds containing phenylsulfonyl groups have been identified as potential inhibitors of sodium-dependent glucose transporters (SGLTs), which play a crucial role in glucose homeostasis. The inhibition of these transporters can lead to improved glucose regulation in diabetic conditions. This suggests that 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole may warrant further investigation as a therapeutic agent for diabetes management.

Anti-inflammatory Properties

The structural features of this compound may also confer anti-inflammatory effects. Similar oxazole derivatives have demonstrated the ability to inhibit inflammatory pathways, such as NF-kB signaling, which is involved in various inflammatory diseases .

Synthesis and Evaluation

Several methodologies exist for synthesizing 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole. These include reactions typical of oxazoles and thioethers, allowing for the exploration of its reactivity and biological interactions.

In a study evaluating the biological activity of oxazole derivatives, compounds were tested against various bacterial strains using reference antibiotics such as ampicillin and ciprofloxacin. Results indicated promising antibacterial activity among several derivatives, suggesting that modifications in the oxazole structure could enhance efficacy .

Structural Analog Comparison

To understand the potential of 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole better, we can compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-(Benzothiazol-2-yl)-1,3-thiazoleContains thiazole and benzothiazole groupsKnown for antimicrobial properties
4-(Phenoxy)-1,3-thiazoleFeatures a phenoxy substituentExhibits anti-inflammatory activity
5-(Fluorophenyl)-1,3-thiazoleFluorinated phenolic groupPotential use in cancer therapy

The combination of a fluorobenzene moiety with thioether and sulfone functionalities in 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole may enhance its biological activity compared to these analogs.

Q & A

Q. What are the established synthetic routes for 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole, and what analytical techniques validate its purity?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the oxazole core via cyclization of α-haloketones with thiourea derivatives under acidic or basic conditions .
  • Step 2: Introduction of the 2-fluorobenzylthio group via nucleophilic substitution using 2-fluorobenzyl mercaptan .
  • Step 3: Sulfonation at the 4-position using phenylsulfonyl chloride in the presence of a base like pyridine .

Validation:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm substituent positions and integration ratios .
  • HRMS: High-resolution mass spectrometry verifies molecular weight within 3 ppm error .
  • HPLC: Purity >95% is confirmed using reverse-phase chromatography with UV detection at 254 nm .

Q. How is the molecular structure of this compound characterized, and what insights do crystallographic studies provide?

  • Single-Crystal X-Ray Diffraction (SCXRD): Resolves bond lengths (e.g., C–S bond: 1.75–1.80 Å), angles (e.g., S–C–S: ~105°), and packing motifs. Monoclinic systems (space group P21_1/c) are common, with Z = 4 and unit cell parameters (e.g., a = 9.31 Å, b = 10.82 Å) .
  • IR Spectroscopy: Identifies functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm1^{-1}) .

Q. What methodologies are used to evaluate its biological activity in preclinical studies?

  • Antiproliferative Assays: Conducted on 60+ cancer cell lines (e.g., NCI-60 panel) using MTT or SRB assays. IC50_{50} values are compared to controls like cisplatin .
  • Enzyme Inhibition Studies: For example, cyclooxygenase (COX) inhibition assays measure reduced prostaglandin production via ELISA .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized, and what factors influence scalability?

  • Catalyst Screening: Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve sulfonation efficiency by 15–20% .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove residues .
  • Temperature Control: Maintaining 70–80°C during thioglycosylation prevents side reactions (e.g., oxidation of thiol groups) .

Q. What structural modifications enhance its bioactivity, and how are structure-activity relationships (SAR) analyzed?

  • Substituent Effects:
    • 2-Fluorobenzyl Group: Fluorine’s electronegativity increases membrane permeability (logP reduction by ~0.5) .
    • Phenylsulfonyl Moiety: Enhances binding to hydrophobic enzyme pockets (e.g., COX-2) .
  • SAR Tools: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or tubulin .

Q. How can conflicting biological activity data across studies be resolved?

  • Case Example: Discrepancies in IC50_{50} values (e.g., 5 µM vs. 20 µM) may arise from:
    • Cell Line Variability: Genetic differences in drug transporters (e.g., ABCB1 expression) .
    • Assay Conditions: Serum concentration (e.g., 10% FBS vs. serum-free) alters compound stability .
  • Resolution: Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin) .

Q. What advanced techniques elucidate its mechanism of action at the molecular level?

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics to targets (e.g., KD = 10–100 nM) .
  • Metabolomics: LC-MS/MS identifies downstream metabolites (e.g., glutathione adducts) to map metabolic pathways .

Q. How do solvent and temperature affect its stability in long-term storage?

  • Degradation Pathways: Hydrolysis of the sulfonyl group in aqueous buffers (pH > 7) reduces stability by 30% over 30 days .
  • Stabilization Strategies: Lyophilization with cryoprotectants (e.g., trehalose) maintains >90% integrity at −80°C for 12 months .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Disorder in Aromatic Rings: Observed in SCXRD (e.g., fluorophenyl group disorder resolved via SHELXL refinement) .
  • Data Collection: Synchrotron radiation (λ = 0.710–0.920 Å) improves resolution for low-symmetry crystals .

Q. What novel applications are emerging beyond oncology, and what methodologies support these findings?

  • Antimicrobial Studies: Broth microdilution assays against S. aureus (MIC = 8–16 µg/mL) .
  • Materials Science: DFT calculations (e.g., Gaussian 09) predict charge-transfer properties for organic electronics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.